molecular formula C23H24O6 B11626733 propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11626733
M. Wt: 396.4 g/mol
InChI Key: XJSKXIARGJNNPM-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via nucleophilic substitution reactions, where an ethylphenol derivative reacts with the chromone intermediate.

    Esterification: The final step involves esterification of the chromone derivative with propanoic acid or its derivatives under acidic conditions to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethylphenoxy group or the chromone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.

Scientific Research Applications

Propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s chromone core is known for its antioxidant and anti-inflammatory properties, making it a subject of study in biological research.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-cancer and anti-inflammatory treatments.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The chromone core can scavenge free radicals, reducing oxidative stress in cells.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Molecular Targets: Potential targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with an ethyl ester instead of a propan-2-yl ester.

    Propyl (2R)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with a propyl ester.

Uniqueness

Propan-2-yl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H24O6/c1-5-16-6-8-17(9-7-16)29-21-13-26-20-12-18(10-11-19(20)22(21)24)28-15(4)23(25)27-14(2)3/h6-15H,5H2,1-4H3

InChI Key

XJSKXIARGJNNPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC(C)C

Origin of Product

United States

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